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Compound of Interest

Compound Name: Al-10-104

Cat. No.: B15604058

This technical guide provides an in-depth analysis of the early preclinical research on Al-10-
104, a small molecule inhibitor of the RUNX1-CBF[ protein-protein interaction, for the
treatment of leukemia. The document is intended for researchers, scientists, and professionals
in drug development, offering a comprehensive summary of the compound's mechanism of
action, preclinical efficacy, and the experimental protocols used in its initial evaluation.

Introduction: Targeting the RUNX1-CBFf Interaction
in Leukemia

Runt-related transcription factor 1 (RUNX1), also known as Acute Myeloid Leukemia 1 protein
(AML1), is a critical regulator of hematopoietic stem cell differentiation.[1] The RUNX family of
transcription factors, including RUNX1, forms a heterodimeric complex with Core-Binding
Factor 3 (CBF) to enhance their stability and DNA binding affinity.[1] This complex is essential
for normal blood cell development. However, chromosomal translocations and mutations
involving the RUNX1 gene are frequently associated with various forms of leukemia, including
acute myeloid leukemia (AML) and T-cell acute lymphoblastic leukemia (T-ALL).[1][2] In these
malignancies, the dysregulation of RUNX1-mediated transcription is a key driver of
oncogenesis.

Al-10-104 was developed as a small molecule inhibitor designed to disrupt the critical
interaction between RUNX proteins and CBF[3, thereby interfering with the transcriptional
program that promotes leukemic cell survival and proliferation.[2][3][4] Early research has
demonstrated its potential as a targeted therapy for RUNX-driven cancers.[2]
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Mechanism of Action of Al-10-104

AIl-10-104 functions as a protein-protein interaction inhibitor. It binds to CBF[3, inducing an
allosteric change that prevents its association with RUNX1.[2] This disruption of the RUNX1-
CBFf heterodimer leads to the destabilization of RUNX1 and a reduction in its transcriptional
activity.[3] Consequently, the expression of key oncogenes regulated by RUNX1, such as MYB
and MYC, is suppressed, leading to impaired growth and the induction of apoptosis in leukemia
cells.[3]
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Caption: Mechanism of Al-10-104 action in leukemia cells.

Preclinical Efficacy of Al-10-104

Early studies evaluated the efficacy of Al-10-104 in various leukemia models, including cell
lines and primary patient samples. The compound demonstrated dose-dependent anti-leukemic
activity.

Al-10-104 was tested against a panel of human T-ALL and AML cell lines. The compound
effectively inhibited cell growth and induced apoptosis.[3] A related, more potent compound, Al-
10-49, was patrticularly effective against the inv(16) AML cell line ME-1.[5]

. Leukemia .

Cell Line Assay Type Endpoint Value Reference
Type

HPB-ALL T-ALL MTS GI50 ~2.5 uM [3]

DND-41 T-ALL MTS GI50 ~5 pM [3]

KOPTK1 T-ALL MTS GI50 ~2 UM [3]

Jurkat T-ALL MTS GI50 ~7.5 uM [3]

SEM AML Co-IP Inhibition 10 uM (6h) [2]
) 0.6 uM (for

ME-1 inv(16) AML Cell Growth IC50 [5]

Al-10-49)

Table 1: In vitro activity of Al-10-104 and related compounds in leukemia cell lines.

Al-10-104 was also evaluated in primary pediatric T-ALL patient samples, where it
demonstrated significant anti-leukemic activity.[3] Importantly, a therapeutic window was
suggested by the lower sensitivity of normal human hematopoietic cells to the compound.[3]
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Value
Sample Type Assay Type Endpoint Reference
(Average)
Primary Pediatric
T-ALL Samples CellTiter-Glo GI50 ~2.2 UM [3]
(n=11)
Normal Human
Bone Marrow MTS GI50 15.4 yM [3]
(n=3)
Normal Human o >25 pM (for Al-
Cell Viability IC50 [5]
Bone Marrow 10-49)

Table 2: Activity of Al-10-104 in primary T-ALL samples and normal bone marrow cells.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

This assay was used to demonstrate that Al-10-104 disrupts the interaction between RUNX1
and CBFp in leukemia cells.

e Cell Culture and Treatment: Human T-ALL (KOPTK1) or AML (SEM) cells were cultured to a
density of 4 x 106 cells.[2][3] Cells were treated with DMSO (vehicle control) or increasing
concentrations of Al-10-104 (e.g., up to 10 uM) for 6 hours.[2][3]

e Cell Lysis: Cells were lysed in a modified RIPA buffer (50 mM Tris pH 7.5, 150 mM NacCl, 1%
NP40, 0.25% sodium deoxycholate, 1 mM EDTA) containing protease inhibitors.[2]

» Immunoprecipitation: Cell lysates were incubated with anti-RUNX1 antibody (e.g., Active
Motif, #39000) and Protein A agarose beads overnight at 4°C with rotation.[2][3]

e Washing and Elution: The beads were washed multiple times with IP buffer to remove non-
specific binding. The protein complexes were then eluted from the beads.

» Western Blotting: The eluted proteins were separated by SDS-PAGE, transferred to a
membrane, and probed with anti-CBFf3, anti-RUNX1, and anti-RUNX3 antibodies.[3]
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Proteins were detected using appropriate secondary antibodies and detection reagents.[3] A
reduction in the amount of CBF[3 co-immunoprecipitated with RUNX1 in Al-10-104-treated
samples indicated disruption of the protein complex.

e Immunoprecipitation: Western Blot:
T’eoa: ‘g;\;hs’g (162‘)104 (RC‘S’! LB‘L?Z,) Add anti-RUNX1 Ab Wash Beads Elute Proteins Probe for CBFB
& Protein A Beads and RUNXL

Click to download full resolution via product page
Caption: Experimental workflow for the Co-Immunoprecipitation assay.

These assays were used to quantify the effect of Al-10-104 on the metabolic activity and
proliferation of leukemia cells.

o Cell Seeding: Human T-ALL cell lines or primary patient T-ALL samples were seeded in 96-
well plates.[3]

o Compound Treatment: Cells were treated with increasing concentrations of Al-10-104, an
inactive analog (Al-4-88), or DMSO for 3 days.[3]

e Assay Procedure:

o MTS Assay: CellTiter 96 AQueous One Solution Reagent (Promega) was added to each
well. After incubation, the absorbance was measured, which is proportional to the number
of viable cells.[3]

o CellTiter-Glo Assay: CellTiter-Glo Luminescent Cell Viability Assay reagent (Promega) was
added, which measures ATP levels as an indicator of metabolically active cells.
Luminescence was measured using a plate reader.[3]

o Data Analysis: Absorbance or luminescence values were normalized to the DMSO control to
calculate the percentage of growth inhibition (Gl). GI50 values were determined from dose-
response curves.
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This flow cytometry-based assay was used to determine if Al-10-104 induces programmed cell
death.

e Cell Treatment: The Jurkat T-ALL cell line was treated with vehicle (DMSO), 10 uM of the
inactive analog Al-4-88, or increasing concentrations of Al-10-104 for 4 days.[3]

» Staining: Cells were harvested and stained with Annexin V-FITC (which binds to
phosphatidylserine on the surface of apoptotic cells) and 7-AAD (a viability dye that enters
non-viable cells).[3]

» Flow Cytometry: The stained cells were analyzed by flow cytometry to distinguish between
viable (Annexin V-/ 7-AAD-), early apoptotic (Annexin V+ / 7-AAD-), and late
apoptotic/necrotic (Annexin V+ / 7-AAD+) cells.[3]

Therapeutic Rationale and Limitations

The early research on Al-10-104 established a clear therapeutic rationale for targeting the
RUNX1-CBFf axis in leukemia. The compound demonstrated on-target activity by disrupting
the protein-protein interaction, leading to selective cytotoxicity in leukemia cells while sparing
normal hematopoietic cells.[3] This selectivity suggests a potential therapeutic window, a critical
aspect for the development of targeted cancer therapies.

However, the research also identified a significant limitation: the pharmacokinetics of Al-10-104
were found to be unsuitable for in vivo testing.[3] This precluded its preclinical evaluation in
animal models. This finding spurred the development of more potent and stable analogs, such
as Al-10-49, which showed improved pharmacokinetic properties and delayed leukemia
progression in a mouse model of inv(16) AML.[5][6]
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Caption: Logical relationship illustrating the therapeutic window for Al-10-104.

Conclusion

The early preclinical research on Al-10-104 provided a crucial proof-of-concept for targeting the
RUNX1-CBF[ protein-protein interaction as a therapeutic strategy in leukemia. The compound
effectively disrupted its molecular target, inhibited the growth of leukemia cell lines and primary
patient samples, and induced apoptosis. While the poor pharmacokinetic profile of Al-10-104
limited its direct clinical development, these initial studies laid the essential groundwork for the
creation of optimized next-generation inhibitors with improved drug-like properties,
demonstrating that transcription factors, once considered "undruggable,” are indeed viable
targets for cancer therapy.[3][6]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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